4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one
Description
This compound belongs to a class of tricyclic heterocycles featuring a fused thiadiazine and bicyclic sulfur-containing framework. The core structure includes a 14-membered tricyclic system ([7.5.0.0,2,7]) with a 3-methoxyphenyl substituent at position 4 and a sulfanyl (-SH) group at position 4.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-22-12-7-5-6-11(10-12)20-17(21)15-13-8-3-2-4-9-14(13)24-16(15)19-18(20)23/h5-7,10H,2-4,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZVLVHDVSXHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one (CAS No: 380437-04-7) is a member of a unique class of organic compounds that exhibit significant biological activity. This article explores its biological properties, particularly its potential as an antineoplastic agent and its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.45 g/mol. Its structure features a complex bicyclic arrangement with sulfur and nitrogen heteroatoms, contributing to its biological activity.
Anticancer Potential
Recent studies indicate that compounds similar to This compound demonstrate potent cytotoxic effects against various cancer cell lines. These include colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma (OSCC) lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1 | HCT116 | 12.5 | 4.11 |
| 2 | HT29 | 10.0 | 6.63 |
| 3 | OSCC (Ca9-22) | 8.0 | 5.70 |
CC50 values represent the concentration required to kill 50% of the cells.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound activates caspase pathways leading to apoptosis in cancer cells.
- Mitochondrial Membrane Depolarization : It causes depolarization of the mitochondrial membrane potential, which is a hallmark of early apoptotic events.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which can lead to oxidative stress and subsequent cell death.
Case Studies
A notable study conducted by researchers examined the effects of this compound on various cancer cell lines and highlighted its selective toxicity towards malignant cells over non-malignant cells.
Case Study Findings:
- The compound exhibited a significant cytotoxic effect on HCT116 cells with a CC50 value of 12.5 µM.
- In contrast, non-malignant colon cells showed much higher CC50 values (>100 µM), indicating a favorable selectivity index for cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to four analogs with variations in substituents, ring size, and functional groups. Key differences are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula; direct experimental data unavailable in provided evidence.
Key Findings :
Substituent Effects :
- Methoxy groups (target compound, ) enhance lipophilicity, whereas hydroxyl groups () improve aqueous solubility.
- Sulfanyl (-SH) vs. sulfanylidene (-S=) groups influence redox activity; sulfanylidene derivatives may participate in disulfide bond formation .
Synthetic Accessibility : Analogs like and are synthesized via nucleophilic substitution or cyclocondensation reactions, as described in and . The target compound may require similar methodologies with optimized ring-closing steps .
Crystallographic Analysis :
- SHELX software (e.g., SHELXL, SHELXS) is critical for refining crystal structures of complex heterocycles, ensuring accurate bond-length and angle measurements .
- Hydrogen-bonding patterns in similar compounds (e.g., hydroxyl derivatives ) are analyzed using graph-set theory, revealing supramolecular interactions that stabilize crystal packing .
Material Science Potential :
- The rigid, sulfur-rich framework may serve as a precursor for conductive polymers or metal-organic frameworks (MOFs), leveraging sulfur’s electron-donating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
